molecular formula C13H11F3N4O3 B6122860 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone

Cat. No. B6122860
M. Wt: 328.25 g/mol
InChI Key: TUYINRVNAVTNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is not fully understood. However, studies have suggested that this compound may act as a protein kinase inhibitor, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone has anti-inflammatory and analgesic effects. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone in lab experiments is its potential as a protein kinase inhibitor, which may contribute to its anti-inflammatory and analgesic effects. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone. One direction is the further investigation of its mechanism of action, which may lead to the development of new drugs for the treatment of inflammation and pain. Another direction is the study of its potential applications in materials science, which may lead to the development of new materials with unique properties. Additionally, the study of this compound in biochemistry may lead to the development of new protein kinase inhibitors for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves several steps. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to yield 1-(4-(trifluoromethoxy)phenyl)-2,5-dioxopyrrolidine. The second step involves the reaction of the resulting compound with hydrazine hydrate to yield 1-(4-(trifluoromethoxy)phenyl)-2-hydrazinylidene-2,5-dioxopyrrolidine. The final step involves the reaction of the resulting compound with ammonium formate to yield 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone.

Scientific Research Applications

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties. In biochemistry, this compound has been studied for its potential use as a protein kinase inhibitor.

properties

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c14-13(15,16)23-9-3-1-8(2-4-9)20-6-7(5-10(20)21)11-18-19-12(17)22-11/h1-4,7H,5-6H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYINRVNAVTNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone

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